(R)-b-Amino-2,4-difluoro-benzenebutanoic acid
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Overview
Description
®-b-Amino-2,4-difluoro-benzenebutanoic acid is an organic compound that features both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-b-Amino-2,4-difluoro-benzenebutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 2,4-difluorobenzene.
Functional Group Introduction: The introduction of the amino group can be achieved through nitration followed by reduction. The carboxylic acid group is introduced via carboxylation reactions.
Chiral Resolution: The ®-enantiomer is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or separation methods.
Industrial Production Methods
Industrial production of ®-b-Amino-2,4-difluoro-benzenebutanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-b-Amino-2,4-difluoro-benzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
®-b-Amino-2,4-difluoro-benzenebutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-b-Amino-2,4-difluoro-benzenebutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- ®-b-Amino-2,4-difluorophenylacetic acid
- ®-b-Amino-2,4-difluorobenzylamine
- ®-b-Amino-2,4-difluorobenzamide
Uniqueness
®-b-Amino-2,4-difluoro-benzenebutanoic acid is unique due to its specific combination of functional groups and its chiral nature, which may confer distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of ®-b-Amino-2,4-difluoro-benzenebutanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12ClF2NO2 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H |
InChI Key |
JSUDTKJIUZNGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
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